molecular formula C15H14N4O2 B5791142 1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone

1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone

Cat. No.: B5791142
M. Wt: 282.30 g/mol
InChI Key: ZBUBCNMREMTCNP-UHFFFAOYSA-N
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Description

1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone is a heterocyclic compound featuring a pyrimidine core substituted with a benzoxazole-2-ylamino group at position 2 and an ethanone moiety at position 4. This compound is structurally analogous to several pharmacologically relevant derivatives, making its comparative analysis critical for understanding structure-activity relationships (SAR) .

Properties

IUPAC Name

1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-8-13(10(3)20)9(2)17-14(16-8)19-15-18-11-6-4-5-7-12(11)21-15/h4-7H,1-3H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUBCNMREMTCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole moiety linked to a pyrimidine structure, which is known for its diverse biological activities. The presence of both aromatic and heterocyclic components contributes to its interaction with various biological targets.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

  • Anticancer Activity : The benzoxazole derivatives have shown promise as anticancer agents by inhibiting key enzymes involved in tumor growth and proliferation. For instance, they may act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling pathways .
  • Antimicrobial Properties : Compounds related to this compound have demonstrated selective antibacterial activity against Gram-positive bacteria and some antifungal properties .

Biological Activity Data

A summary of relevant biological activities observed in studies involving similar compounds is presented in Table 1.

Activity Target Effect Reference
AnticancerVarious cancer cell linesCytotoxicity
AntibacterialBacillus subtilisInhibition of growth
AntifungalCandida albicansInhibition of growth
AntioxidantFree radicalsScavenging activity

Case Studies

Several studies have investigated the biological activity of benzoxazole derivatives:

  • Anticancer Properties : In a study examining the cytotoxic effects of various benzoxazole derivatives on cancer cell lines (e.g., MCF-7, A549), it was found that certain modifications to the benzoxazole structure significantly enhanced anticancer activity. For example, compounds with electron-donating groups exhibited stronger cytotoxic effects compared to those with electron-withdrawing groups .
  • Antimicrobial Screening : A recent screening of 41 benzoxazole derivatives revealed selective antibacterial activity against Bacillus subtilis, with minimal inhibitory concentrations (MIC) indicating potential for further development as antimicrobial agents .
  • Structure-Activity Relationship (SAR) : An analysis of SAR has shown that the positioning and nature of substituents on the benzoxazole ring play a crucial role in determining biological efficacy. For instance, compounds with methoxy substitutions demonstrated enhanced antibacterial properties compared to their unsubstituted counterparts .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that compounds similar to 1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone exhibit promising anticancer properties. For instance, a study demonstrated that derivatives with similar structural motifs displayed significant cytotoxicity against various cancer cell lines. The compound's mechanism of action often involves the inhibition of specific protein kinases, which are crucial for cancer cell proliferation.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. A study indicated that benzoxazole derivatives possess antibacterial and antifungal properties. In particular, compounds with the benzoxazole moiety have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antibiotics, suggesting their potential as alternative therapeutic agents in treating infections caused by resistant strains.

Agricultural Applications

Herbicidal Activity
this compound has been investigated for its herbicidal properties. A patent describes a herbicidal composition that includes this compound as an active ingredient, highlighting its effectiveness in controlling weed growth in upland farming systems. The mode of action typically involves the disruption of metabolic pathways in target plants.

Material Science

Polymeric Applications
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research indicates that such modifications can lead to materials with improved performance in various industrial applications.

Data Table: Biological Activities and Properties

Activity Tested Compound MIC (µM) IC50 (µM) Notes
AntibacterialW65.19N/AEffective against S. aureus, K. pneumoniae
AntifungalW1N/A4.12Comparable to fluconazole
Herbicidal1-[...]-ethanoneN/AN/AEffective in upland farming
Polymer Modification1-[...]-ethanoneN/AN/AEnhances thermal stability

Case Study 1: Anticancer Screening

A series of compounds derived from benzoxazole were screened for anticancer activity against various cell lines. Among these, one derivative exhibited an IC50 value of 4.12 µM against a specific cancer type, outperforming standard chemotherapeutics such as 5-FU (IC50 = 7.69 µM). This highlights the potential for developing new cancer therapies based on this structural framework.

Case Study 2: Herbicidal Efficacy

In a field trial assessing the herbicidal efficacy of formulations containing this compound, significant reductions in weed biomass were observed compared to untreated controls. This suggests that this compound could be a viable option for sustainable agriculture practices.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its benzoxazole-pyrimidine-ethanone scaffold. Below is a comparative analysis of its substituents and molecular features against similar compounds:

Compound Core Structure Key Substituents Molecular Formula Applications/Notes
Target compound Pyrimidine-Benzoxazole-Ethanone 4,6-dimethylpyrimidine; 1,3-benzoxazol-2-ylamino; ethanone at C5 C₁₅H₁₄N₄O₂ Potential pharmaceutical applications (inferred from analogs)
1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone () Tetrahydropyrimidine-Ethanone 2-thioxo; 4-(dimethylamino)phenyl; 6-methyl C₁₅H₁₉N₃OS Synthesized via Biginelli condensation; potential antimicrobial/antitumor activity
2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine () Pyrimidine-Pyrazolone Hydrazine 4,6-dimethylpyrimidine; hydrazine-linked pyranone C₁₄H₁₆N₄O₃ Intermediate for bipyrazolyl derivatives; used in heterocyclic synthesis
JWH-250 (1-pentylindol-3-yl-2-(2-methoxyphenyl)ethanone) () Indole-Ethanone 1-pentylindole; 2-methoxyphenyl C₂₂H₂₅NO₂ Synthetic cannabinoid receptor agonist; forensic relevance
1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydroimidazol-1-yl)ethanone () Pyrimidine-Imidazole-Ethanone 4,6-dichloro-2-methylpyrimidine; dihydroimidazole C₁₀H₁₂Cl₂N₄O Pharmaceutical intermediate; structural rigidity for receptor binding

Key Observations :

  • Benzoxazole vs. Thioxo/Indole Groups : The benzoxazole group in the target compound may confer enhanced π-π stacking and hydrogen-bonding capabilities compared to the thioxo group in ’s compound or the indole in JWH-250 .
  • Ethanone Positioning: The ethanone at C5 in the target compound distinguishes it from JWH-250 (ethanone at indole C3) and ’s compound (ethanone linked to imidazole) .
  • Chlorine vs.

Q & A

Q. What are the common synthetic routes for 1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone, and what intermediates are critical in its formation?

The compound is typically synthesized via multi-step condensation and rearrangement reactions. For example, intermediates such as 2-hydrazino-4,6-dimethylpyrimidine are condensed with dehydroacetic acid in ethanol under reflux, followed by acetic acid-mediated rearrangement to yield key intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione. Final steps involve reactions with aryl/heteroaryl hydrazines in ethanol/AcOH/sodium acetate mixtures .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. HPLC monitors reaction progress and purity, while ¹H/¹³C NMR confirms structural features like benzoxazole and pyrimidine moieties. For example, NMR can resolve signals for methyl groups at positions 4 and 6 of the pyrimidine ring .

Q. What reaction conditions (solvents, catalysts) optimize the synthesis of this compound?

Ethanol and acetic acid are common solvents, with concentrated HCl or sodium acetate as catalysts. Reflux conditions (e.g., 2–5 hours at 80–100°C) are typical. For example, reactions with aryl hydrazines require ethanol/AcOH mixtures under reflux to achieve yields >70% .

Q. How can recrystallization and purification protocols be standardized post-synthesis?

Recrystallization from ethanol or DMF-EtOH (1:1) mixtures effectively removes impurities. Filtration and washing with cold ethanol are recommended after precipitation, as seen in protocols for analogous pyrimidine derivatives .

Q. What spectroscopic methods confirm the presence of functional groups like benzoxazole or pyrimidine?

Infrared (IR) spectroscopy identifies N–H stretching (3200–3400 cm⁻¹) in the benzoxazole ring, while UV-Vis spectroscopy detects π→π* transitions in the pyrimidine system (λmax ≈ 260–280 nm). Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z 325 for C₁₅H₁₆N₄O₂) .

Advanced Research Questions

Q. How can computational methods like DFT with the 6-31G(d,p) basis set predict electronic properties of this compound?

Density functional theory (DFT) calculations using the 6-31G(d,p) basis set model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Validation involves comparing computed NMR chemical shifts (e.g., methyl protons at δ 2.3–2.5 ppm) with experimental data .

Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., unexpected NMR shifts)?

Multi-technique cross-validation is essential. For example, if NMR signals for pyrimidine protons overlap, heteronuclear correlation spectroscopy (HSQC/HMBC) clarifies connectivity. Contradictions in mass spectral fragmentation patterns may require tandem MS (MS/MS) analysis .

Q. How do structural modifications (e.g., substituting aryl groups) impact biological activity, and what interaction studies are required?

Substituents on the aryl/heteroaryl hydrazine moiety influence bioactivity. Molecular docking studies with target proteins (e.g., kinases) and in vitro assays (e.g., enzyme inhibition) are recommended. For instance, fluorinated analogs may enhance binding affinity via halogen bonds .

Q. What experimental designs minimize side products in multi-step syntheses?

Kinetic control via temperature gradients (e.g., slow heating during condensation) and stoichiometric optimization (e.g., 1:1 molar ratios of intermediates) reduce side reactions. For example, excess hydrazine derivatives can lead to unwanted dihydropyrazole byproducts .

Q. How are molecular simulation tools like Discovery Studio used to design derivatives with enhanced properties?

Discovery Studio models ligand-protein interactions and pharmacokinetic parameters (e.g., LogP, solubility). Virtual libraries of analogs are screened for ADMET profiles. For example, modifying the ethanone moiety to a thioether improves metabolic stability .

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